molecular formula C16H17ClN2O2 B7016246 N-(5-chloro-2-methoxyphenyl)-N-methyl-2-(4-methylpyridin-3-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-N-methyl-2-(4-methylpyridin-3-yl)acetamide

Cat. No.: B7016246
M. Wt: 304.77 g/mol
InChI Key: NJEWHMJNUQPHCA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N-methyl-2-(4-methylpyridin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted methoxyphenyl group, a methylated pyridinyl group, and an acetamide linkage. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmacological research.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-N-methyl-2-(4-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11-6-7-18-10-12(11)8-16(20)19(2)14-9-13(17)4-5-15(14)21-3/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEWHMJNUQPHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CC(=O)N(C)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N-methyl-2-(4-methylpyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 5-chloro-2-methoxyaniline and 4-methyl-3-pyridinecarboxylic acid.

    Step 1: Formation of an amide bond between 5-chloro-2-methoxyaniline and acetic anhydride to yield 5-chloro-2-methoxyacetanilide.

    Step 2: Methylation of the amide nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

    Step 3: Coupling of the methylated intermediate with 4-methyl-3-pyridinecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N-methyl-2-(4-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: Pd/C and hydrogen gas in ethanol at room temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of 5-chloro-2-hydroxyphenyl derivative.

    Reduction: Formation of 5-chloro-2-methoxyaniline derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N-methyl-2-(4-methylpyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N-methyl-2-(4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-N-methylacetamide: Lacks the pyridinyl group, leading to different chemical properties and applications.

    N-(2-methoxyphenyl)-N-methyl-2-(4-methylpyridin-3-yl)acetamide: Lacks the chloro substitution, affecting its reactivity and biological activity.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-N-methyl-2-(4-methylpyridin-3-yl)acetamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, as well as the methylated pyridinyl group

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